Cas no 71411-90-0 (1,4-Benzenediamine,N1-[(4-aminophenyl)methyl]-)

1,4-Benzenediamine,N1-[(4-aminophenyl)methyl]- structure
71411-90-0 structure
Product Name:1,4-Benzenediamine,N1-[(4-aminophenyl)methyl]-
CAS No:71411-90-0
MF:C13H15N3
MW:213.278302431107
CID:576193
PubChem ID:3018116
Update Time:2025-04-19

1,4-Benzenediamine,N1-[(4-aminophenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine,N1-[(4-aminophenyl)methyl]-
    • 4-N-[(4-aminophenyl)methyl]benzene-1,4-diamine
    • N-[(4-aminophenyl)methyl]benzene-1,4-diamine
    • N-((4-Aminophenyl)methyl)benzene-1,4-diamine
    • N-(4-aminobenzyl)benzene-1,4-diamine
    • 71411-90-0
    • DTXSID50991757
    • NS00062049
    • AKOS032951019
    • EINECS 275-396-3
    • N~1~-[(4-Aminophenyl)methyl]benzene-1,4-diamine
    • SCHEMBL455536
    • Inchi: 1S/C13H15N3/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,16H,9,14-15H2
    • InChI Key: ZQMZIOUGOZDCNR-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(=CC=1)N)CC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 213.12675
  • Monoisotopic Mass: 213.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 64.1Ų

Experimental Properties

  • Density: 1.224
  • Boiling Point: 432.6°C at 760 mmHg
  • Flash Point: 255.3°C
  • Refractive Index: 1.72
  • PSA: 64.07
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